molecular formula C8H8BrNO2 B148704 Methyl 2-amino-4-bromobenzoate CAS No. 135484-83-2

Methyl 2-amino-4-bromobenzoate

Cat. No. B148704
M. Wt: 230.06 g/mol
InChI Key: MMSODGJNFCCKAZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromobenzoate is a compound that is structurally related to various other benzoate derivatives, which have been studied for their potential applications in different fields, including nonlinear optics (NLO) and pharmaceuticals. Although the provided papers do not directly discuss Methyl 2-amino-4-bromobenzoate, they do provide insights into similar compounds that can help infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate starting material with a halogenating agent or by esterification of the corresponding carboxylic acid. For instance, Methyl 2-amino-5-bromobenzoate (M2A5B) was grown using a slow evaporation solution growth technique, which suggests a similar approach could be used for Methyl 2-amino-4-bromobenzoate . Another related compound, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods indicate that Methyl 2-amino-4-bromobenzoate could potentially be synthesized through similar halogenation and esterification reactions.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, as seen with M2A5B . The vibrational frequencies and functional groups are identified using FT-IR and FT-Raman spectral analyses, which are common methods for characterizing the molecular structure of organic compounds .

Chemical Reactions Analysis

The chemical reactivity of benzoate derivatives can be inferred from studies on similar compounds. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involved multiple steps starting from an amino methylbenzoic acid, indicating that Methyl 2-amino-4-bromobenzoate could also be a precursor or intermediate in multi-step synthetic pathways .

Physical and Chemical Properties Analysis

The physical properties such as melting point, optical energy band gap, and refractive indices of related compounds have been determined experimentally. M2A5B has a melting point of 74°C and an optical energy band gap of 2.7 eV . The mechanical behavior can be analyzed using methods like Vicker's microhardness tester, and thermal stability can be assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These techniques could be applied to Methyl 2-amino-4-bromobenzoate to determine its physical and chemical properties.

Scientific Research Applications

“Methyl 2-amino-4-bromobenzoate” is a chemical compound with the molecular formula C8H8BrNO2 . It appears as a white to light yellow to light orange powder or crystal . It’s soluble in methanol .

While specific applications in scientific research are not readily available, compounds like this are often used in the synthesis of other complex molecules. For example, they can serve as building blocks in the creation of pharmaceuticals or as intermediates in various chemical reactions .

  • Synthesis of Antifolates

    • Application: Methyl 4-bromobenzoate, a similar compound, has been used in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs .
  • Nonlinear Optical Single Crystal Growth

    • Application: Methyl 2-amino-5-bromobenzoate, another similar compound, has been used in the growth of nonlinear optical single crystals .
    • Method: The Sankaranarayanan-Ramasamy (SR) Unidirectional growth method is used, which shows good optical transparency and mechanical stability .
  • Synthesis of 1H-Pyrrol-1-yl Benzoate

    • Application: Methyl 2-amino-5-bromobenzoate, another similar compound, has been used in the synthesis of methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate .
  • Synthesis of sec-Butylbenzene

    • Application: 1-Bromo-2-(sec-butyl)benzene, a similar compound, has been used in the synthesis of sec-butylbenzene .

Safety And Hazards

“Methyl 2-amino-4-bromobenzoate” may cause skin and eye irritation . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to use personal protective equipment when handling it . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 2-amino-4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSODGJNFCCKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591412
Record name Methyl 2-amino-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-bromobenzoate

CAS RN

135484-83-2
Record name Methyl 2-amino-4-bromobenzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-bromobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Amino-4-bromobenzoate
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Synthesis routes and methods I

Procedure details

Methyl 2-amino-4-bromobenzoate was prepared from the corresponding acid by Fischer esterification. A mixture of methyl 2-amino-4-bromobenzoate (1.1 g, 4.8 mmol) and ethyl carbonocyanidate (0.95 g, 9.66 mmol) in HOAc (4 mL) was treated with a s12 N HCl (0.4 mL) and the resulting mixture was stirred at 70° C. for 3 h. After cooling to rt, water was added followed by addition of aq sodium hydrogen carbonate to pH ˜5. The precipitated solid was filtered and washed thoroughly with water and diethyl ether to afford ethyl 7-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (825 mg, 58%). 1H NMR (300 MHz, DMSO-d6) δ 12.82 (s, 1H), 8.06-8.09 (m, 2H), 7.81 (d, J=8.4 Hz, 1H), 4.38 (q, J=7.0 Hz, 2H), 1.35 (t, J=7.0 Hz, 3H); LC-MS (ESI) m/z 296 (M+H)+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
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reactant
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Quantity
4 mL
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solvent
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Quantity
0.4 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2.6 g of iron powder was added to a mixed solution of 20 mL of methanol and 20 ml, of acetic acid containing 4.0 g of methyl 4-bromo-2-nitrobenzoate, and the resulting mixture was heated to reflux for 3 hours. After the reaction mixture was cooled to room temperature, a saturated sodium hydrogen carbonate aqueous solution and ethyl acetate were added and insoluble were removed by filtration. The organic layer was separated and dried over anhydrous magnesium sulfate after washed with a saturated sodium hydrogen carbonate aqueous solution and a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure. Hexane was added to the obtained residue and a solid substance was separated by filtration to obtain 2.0 g of methyl 2-amino-4-bromobenzoate as white solid.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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20 mL
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4 g
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0 (± 1) mol
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Name
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-amino-4-bromobenzoic acid (500 mg, 2.3 mmol) in 20 mL of Et2O was cooled to 0° C. by ice water, and a solution of CH2N2 (145 mg, 3.5 mmol) was added. The reaction was warmed to r.t and stirred for 12 hours. The reaction mixture was concentrated to give methyl 2-amino-4-bromobenzoate 1H-NMR (400 MHz, CDCl3) δ 11.45 (s, 1H), 7.95-8.05 (in, 2H), 7.72 (d, J=8.0 Hz, 1H), 3.31 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
CH2N2
Quantity
145 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-bromobenzoate
Reactant of Route 2
Methyl 2-amino-4-bromobenzoate
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Reactant of Route 5
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Methyl 2-amino-4-bromobenzoate
Reactant of Route 6
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Methyl 2-amino-4-bromobenzoate

Citations

For This Compound
30
Citations
S Mehra, S Nisar, S Chauhan, G Singh, V Singh… - Polymer …, 2021 - pubs.rsc.org
… To a stirred solution of methyl 2-amino-4-bromobenzoate (1, 15.0 g, 65.20 mmol, 1.0 equiv.) in trifluoroacetic acid (25 mL) and conc. hydrochloric acid (5 mL) (5 [thin space (1/6-em)] : […
Number of citations: 18 pubs.rsc.org
C Ochoa-Puentes, S Bauer, M Kühnle… - ACS Medicinal …, 2013 - ACS Publications
… between the tetrahydroisoquinoline moiety and the biphenyl motif was extended by one methylene group, were synthesized in solution starting from methyl 2-amino-4-bromobenzoate …
Number of citations: 20 pubs.acs.org
L Josa-Culleré, TJ Cogswell, I Georgiou, M Jay-Smith… - Molecules, 2021 - mdpi.com
… Starting from commercially available methyl 2-amino-4-bromobenzoate 1, the cyclopropylmethyl group was first introduced via reductive amination to provide 2. Reduction of the methyl …
Number of citations: 9 www.mdpi.com
WC Cronk, OA Mukhina… - The Journal of Organic …, 2014 - ACS Publications
Modular preassembly of azaxylylene photoprecursors, halogen-substituted in the aromatic ring, their intramolecular [4 + 4] or [4 + 2] cycloadditions to tethered unsaturated pendants, …
Number of citations: 34 pubs.acs.org
C Delalande, M Awale, M Rubin, D Probst… - European journal of …, 2019 - Elsevier
… This product was dissolved in a small amount of THF and added to a solution of methyl 2-amino-4-bromobenzoate (19.4 mmol; 4.48 g) and K 2 CO 3 (38.9 mmol; 5.38 g) in THF (115 ml) …
Number of citations: 15 www.sciencedirect.com
B Alamer - 2015 - repository.kaust.edu.sa
… Then, methyl 2-amino-4bromobenzoate (2.3 g, 10 mmol), 3-fluoro-4-methoxycarbonylphenylboronic acid (2.18 g, 11mmol) [1,1'-bis (diphenylphosphino)ferrocene]dichloropalladium(II) (…
Number of citations: 1 repository.kaust.edu.sa
CO Puentes - 2012 - core.ac.uk
… moiety and the biphenyl motif was modified by adding a second methylene group, were synthesized in solution in similar fashion starting from methyl 2-amino-4-bromobenzoate 16 and (…
Number of citations: 2 core.ac.uk
JN Akester - 2017 - open.uct.ac.za
Tuberculosis (TB) is a communicable disease caused by an infectious bacterial pathogen called Mycobacterium tuberculosis (Mtb), which is acquired through the inhalation of bacilli-…
Number of citations: 0 open.uct.ac.za
CJ Fritschi, S Anang, Z Gong… - Proceedings of the …, 2023 - National Acad Sciences
… (A) Synthetic route toward a common intermediate for analog synthesis starting from commercially available methyl 2-amino-4-bromobenzoate 4. This route affords the indoline scaffold–…
Number of citations: 3 www.pnas.org
T Noël, V Hessel - Microreactors in Preparative Chemistry, 2013 - Wiley Online Library
… The nitration of methyl 2-amino-4-bromobenzoate was difficult to reproduce in batch and a significant amount of by-product was observed (25– 35%). In contrast, no by-product …
Number of citations: 1 onlinelibrary.wiley.com

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